4-Amino-N-ethyl-N-isopropylaniline hydrochloride
CAS No.: 220844-81-5
Cat. No.: VC8462819
Molecular Formula: C11H19ClN2
Molecular Weight: 214.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220844-81-5 |
|---|---|
| Molecular Formula | C11H19ClN2 |
| Molecular Weight | 214.73 g/mol |
| IUPAC Name | 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine;hydrochloride |
| Standard InChI | InChI=1S/C11H18N2.ClH/c1-4-13(9(2)3)11-7-5-10(12)6-8-11;/h5-9H,4,12H2,1-3H3;1H |
| Standard InChI Key | MRSCGJRIQPNDKW-UHFFFAOYSA-N |
| SMILES | CCN(C1=CC=C(C=C1)N)C(C)C.Cl |
| Canonical SMILES | CCN(C1=CC=C(C=C1)N)C(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Amino-N-ethyl-N-isopropylaniline hydrochloride (CAS: 91215-79-1 and 220844-81-5) is a hydrochloride salt of a tertiary amine. The molecular formula is C₁₁H₁₉ClN₂, with a molecular weight of 214.73 g/mol. The IUPAC name is 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine hydrochloride, reflecting its ethyl and isopropyl substituents on the aromatic amine (Figure 1). The compound’s structure is defined by a para-substituted benzene ring with two amino groups, one of which is further alkylated.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉ClN₂ |
| Molecular Weight | 214.73 g/mol |
| IUPAC Name | 4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine hydrochloride |
| SMILES | CCN(C1=CC=C(C=C1)N)C(C)C.Cl |
| InChI Key | MRSCGJRIQPNDKW-UHFFFAOYSA-N |
Structural Note: Discrepancies in CAS numbers (91215-79-1 vs. 220844-81-5) may arise from differences in salt forms or database errors. The 220844-81-5 entry corresponds explicitly to the hydrochloride, while 91215-79-1 is listed ambiguously across sources .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves alkylation of p-phenylenediamine with ethyl and isopropyl groups, followed by hydrochlorination. A representative method includes:
-
Alkylation:
-
Hydrochlorination:
-
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.
-
Purification involves recrystallization from ethanol or acetone.
-
Example Protocol:
In a three-necked flask, 120 mL toluene and 71.8 g triphosgene are cooled to 0°C. Triethylamine (90 mL) is added dropwise, followed by a solution of N-methylethylamine in toluene. The mixture is stirred at 0–5°C for 12 h, filtered, and distilled under vacuum to yield the product .
Physical and Chemical Properties
Solubility and Stability
-
Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and sparingly soluble in water.
-
Stability: Decomposes above 200°C; sensitive to light and moisture, requiring storage in amber glass under inert gas.
Reactivity
-
Diazotization: The primary amine group undergoes diazotization, enabling coupling reactions for azo dye synthesis .
-
Acylation: Reacts with acyl chlorides to form amides, useful in polymer chemistry.
Biological Activity and Research Applications
Oxidative Stress Detection
The compound is integral to the Fort test, a colorimetric assay for hydroperoxides. It reacts with lipid peroxidation products to form chromophores, quantified spectrophotometrically at 500–600 nm.
Enzyme Modulation
-
Inhibition: Acts as a competitive inhibitor of monoamine oxidase (MAO) with an IC₅₀ of 12.3 µM, relevant in neurodegenerative disease research.
-
Activation: Enhances cytochrome P450 activity by 40% at 10 µM, impacting drug metabolism studies.
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume